4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Overview
Description
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibitory Effects
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide and its derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. For instance, derivatives synthesized by microwave irradiation showed potent inhibition of cytosolic human carbonic anhydrase I and II isoenzymes, suggesting potential applications in this area (Gul et al., 2016).
Synthesis and Biological Screening
A variety of N-substituted sulfonamides, including this compound, have been synthesized and screened for biological activity. For example, derivatives showed inhibitory potential against enzymes like acetyl cholinesterase, butyryl cholinesterase, and lipoxygenase, indicating their relevance in biochemical research (Rehman et al., 2011).
Antibacterial Agents
Studies have synthesized new series of benzenesulfonamides derived from this compound, demonstrating their application as antibacterial agents. These compounds, upon testing, showed significant inhibitory action against bacterial strains like Escherichia coli (Abbasi et al., 2019).
Molecular Structure Analysis
The study of this compound and its derivatives has extended to analyzing their crystal structures. For instance, research on isostructural crystals of such compounds has provided insights into molecular shapes and packing, relevant for materials science and crystallography (Gelbrich et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its potential use in proteomics research , it may influence protein synthesis or degradation pathways
Pharmacokinetics
The compound’s molecular weight of 30535 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
As a potential proteomics research tool , it may influence protein expression or function, leading to changes at the cellular level
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Properties
IUPAC Name |
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(17)12-3-9-15(10-4-12)21(18,19)16-13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHWCUFAXSXPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247453 | |
Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736948-73-5 | |
Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736948-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.